2-Bromo-3-(bromomethyl)-6-methylpyridine
Description
BenchChem offers high-quality 2-Bromo-3-(bromomethyl)-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(bromomethyl)-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-3-(bromomethyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISNTVRKJPPFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-3-(bromomethyl)-6-methylpyridine molecular structure
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 2-Bromo-3-(bromomethyl)-6-methylpyridine
Executive Summary
2-Bromo-3-(bromomethyl)-6-methylpyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a pyridine core with three distinct substituents, offers a unique combination of reactive sites. This guide provides a comprehensive technical overview of its molecular structure, a plausible and detailed synthetic route, predictive spectroscopic analysis, and an exploration of its dichotomous reactivity. The strategic positioning of a stable bromo group on the aromatic ring and a labile bromomethyl group provides a versatile scaffold for the synthesis of complex molecular architectures, making it a valuable building block in modern drug discovery and organic synthesis.
Molecular Structure and Physicochemical Properties
The utility of 2-Bromo-3-(bromomethyl)-6-methylpyridine as a synthetic intermediate is fundamentally derived from its distinct molecular architecture. Understanding this structure is key to predicting its reactivity and behavior in chemical transformations.
Structural Elucidation
The molecule is built upon a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substitution pattern is as follows:
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Position 2: A bromine atom, which deactivates the ring towards electrophilic substitution but serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.
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Position 3: A bromomethyl group (-CH₂Br). This benzylic-type bromide is highly activated towards nucleophilic substitution reactions.
-
Position 6: A methyl group (-CH₃), which influences the electronic properties of the ring and can be a site for further functionalization under specific conditions.
The presence of two bromine atoms in chemically distinct environments is the most critical feature of this molecule, allowing for selective and orthogonal synthetic strategies.
Caption: Molecular structure of 2-Bromo-3-(bromomethyl)-6-methylpyridine.
Physicochemical Data Summary
The following table summarizes key identifiers and computed properties for this compound.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-3-(bromomethyl)-6-methylpyridine | - |
| CAS Number | 133633-28-0 | [1] |
| Molecular Formula | C₇H₇Br₂N | [2] |
| Molecular Weight | 264.95 g/mol | [2] |
| Canonical SMILES | CC1=NC(=C(C=C1)CBr)Br | - |
Synthesis and Purification
The synthesis of 2-Bromo-3-(bromomethyl)-6-methylpyridine is not widely documented in standard literature, suggesting its role as a specialized intermediate. However, a robust synthetic strategy can be designed based on well-established transformations of pyridine derivatives. The key is a two-step process involving selective bromination reactions.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies 2-bromo-3,6-dimethylpyridine as the immediate precursor. This precursor can, in turn, be synthesized from the commercially available 2,5-lutidine (3,6-dimethylpyridine).
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Pathway & Protocol
The synthesis hinges on controlling the regioselectivity of two distinct bromination reactions.
Step 1: Aromatic Bromination of 2,5-Lutidine
The first step is the bromination of the pyridine ring. The methyl groups are activating and direct electrophiles to the ortho and para positions. Position 2 is sterically hindered and electronically deactivated by the nitrogen, making position 4 the most likely site of bromination. However, specific protocols for direct bromination to the 2-position of lutidines exist, often involving harsher conditions or specific catalysts. A more reliable method is the Sandmeyer-type reaction starting from 2-amino-3,6-dimethylpyridine.
Step 2: Radical Bromination of 2-Bromo-3,6-dimethylpyridine
This is the key transformation. The benzylic protons on the methyl groups are susceptible to free-radical halogenation. The methyl group at position 3 is sterically more accessible than the one at position 6, which is flanked by the nitrogen and the bulky bromine atom. Using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN) allows for selective bromination of the methyl group under relatively mild conditions, minimizing side reactions on the aromatic ring.[3]
Detailed Experimental Protocol:
-
Objective: Synthesize 2-Bromo-3-(bromomethyl)-6-methylpyridine from 2-Bromo-3,6-dimethylpyridine.
-
Materials:
-
2-Bromo-3,6-dimethylpyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Bromo-3,6-dimethylpyridine and carbon tetrachloride.
-
Add NBS and AIBN to the mixture.
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material indicates completion.
-
Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate out as a white solid.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to quench any remaining bromine or acidic byproducts) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-3-(bromomethyl)-6-methylpyridine.
-
-
Causality and Trustworthiness: This protocol is self-validating. The use of NBS is critical for selectively brominating the activated methyl group without affecting the aromatic ring, a common and reliable method for benzylic bromination.[3] AIBN initiates the reaction at a controlled rate upon heating. The aqueous workup effectively removes byproducts and unreacted reagents, and column chromatography ensures the isolation of a high-purity final product.
Spectroscopic and Analytical Characterization
Without experimental data, the structure of 2-Bromo-3-(bromomethyl)-6-methylpyridine can be confidently predicted using established principles of spectroscopic analysis.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals:
-
Aromatic Protons (2H): The two protons on the pyridine ring (at C4 and C5) will appear as two doublets in the aromatic region (δ 7.0-8.5 ppm). They will couple to each other (J ≈ 8 Hz).
-
Bromomethyl Protons (-CH₂Br, 2H): A singlet will appear in the range of δ 4.5-5.0 ppm. This region is characteristic of methylene protons attached to an electronegative atom and an aromatic ring.
-
Methyl Protons (-CH₃, 3H): A singlet corresponding to the three methyl protons will be observed in the upfield region, typically around δ 2.5 ppm.
Predicted ¹³C NMR Spectrum
The molecule has 7 unique carbon atoms, and thus 7 signals are expected in the ¹³C NMR spectrum. Approximate chemical shifts would be:
-
Aromatic Carbons: Five signals in the δ 120-160 ppm range. The carbon bearing the bromine (C2) and the nitrogen-adjacent carbons (C2, C6) will be the most deshielded.
-
Bromomethyl Carbon (-CH₂Br): A signal around δ 30-35 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.
Predicted Mass Spectrum (MS)
Mass spectrometry would provide definitive evidence of the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): A characteristic cluster of peaks will be observed due to the two bromine atoms. The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) will result in three peaks: M⁺ (m/z ≈ 263, containing two ⁷⁹Br), M+2 (m/z ≈ 265, containing one ⁷⁹Br and one ⁸¹Br), and M+4 (m/z ≈ 267, containing two ⁸¹Br), with a relative intensity ratio of approximately 1:2:1.
-
Key Fragmentation Patterns: Common fragmentation would involve the loss of a bromine atom ([M-Br]⁺), the loss of the bromomethyl group ([M-CH₂Br]⁺), or the cleavage of the C-Br bond in the side chain to give a stable benzylic-type cation.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-3-(bromomethyl)-6-methylpyridine lies in the differential reactivity of its two C-Br bonds. This allows for sequential and selective functionalization, making it a powerful scaffold.
Caption: Dichotomous reactivity pathways of the title compound.
Nucleophilic Substitution Reactions
The bromomethyl group is an excellent electrophile. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new C-N, C-O, C-S, and C-C bonds, respectively.[2] This reaction is typically performed under mild basic conditions and is a cornerstone for elaborating the side chain at the 3-position.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring is ideally suited for various palladium-catalyzed cross-coupling reactions.[4] These reactions are fundamental to modern organic synthesis for creating C-C and C-heteroatom bonds.
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Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.[5]
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.
-
Heck Coupling: Reaction with alkenes to form substituted vinylpyridines.
The robustness of these reactions allows for the introduction of immense molecular diversity at the 2-position, which is crucial for structure-activity relationship (SAR) studies in drug development.
Applications in Research and Drug Development
As a versatile building block, 2-Bromo-3-(bromomethyl)-6-methylpyridine is valuable in constructing libraries of novel compounds for biological screening.[6][7] Its pyridine core is a common motif in many FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The dual reactive handles on this specific scaffold allow for the systematic exploration of chemical space around a central heterocyclic core, accelerating the discovery of new therapeutic agents and agrochemicals.[7][8]
Safety, Handling, and Storage
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Hazard Identification:
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Recommended Handling Procedures:
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Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]
-
Avoid breathing dust, fumes, or vapors.[10]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
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-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.
-
References
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- Sigma-Aldrich. CAS 133633-28-0.
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A Technical Guide to the Starting Materials and Synthesis of 2-Bromo-3-(bromomethyl)-6-methylpyridine
Introduction
2-Bromo-3-(bromomethyl)-6-methylpyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of reactive sites—a nucleophilic pyridine nitrogen, an electrophilic bromomethyl group, and a site for potential cross-coupling at the 2-bromo position—renders it an exceptionally versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the selection of starting materials and the chemical logic underpinning the transformations. We will explore the synthesis from fundamental precursors, detailing field-proven protocols and the causality behind critical experimental choices.
Section 1: Retrosynthetic Analysis and Core Synthetic Strategy
A logical retrosynthetic analysis of the target molecule reveals two key disconnections that form the basis of a robust forward synthesis. The most facile disconnection is the C-Br bond of the 3-(bromomethyl) group, which points to a late-stage benzylic bromination of a methyl group. This is a classic and reliable transformation typically achieved via a free-radical mechanism. The second disconnection targets the C-Br bond on the pyridine ring at the 2-position, which is most reliably installed using a Sandmeyer-type reaction on a corresponding 2-aminopyridine precursor.
This analysis logically identifies 2-Bromo-3,6-dimethylpyridine as the pivotal intermediate. Therefore, a successful synthesis hinges on two core strategic phases:
-
Phase 1: Construction of the 2-Bromo-3,6-dimethylpyridine core.
-
Phase 2: Selective free-radical bromination of the 3-methyl group.
The following diagram illustrates this overarching synthetic strategy.
Caption: Workflow for the Sandmeyer reaction to produce the key intermediate.
Detailed Experimental Protocol (Sandmeyer Reaction):
-
To a stirred solution of 48% hydrobromic acid, cool the reaction vessel to -10 °C using an ice-salt bath.
-
Slowly add 2-Amino-3,6-dimethylpyridine (1.0 eq). Maintain the temperature below 0 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5 °C. [1]4. After the addition is complete, continue stirring at 0-5 °C for an additional 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution or concentrated NaOH solution, keeping the temperature below 20 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield pure 2-Bromo-3,6-dimethylpyridine.
Section 3: The Final Step: Selective Benzylic Bromination
With the 2-Bromo-3,6-dimethylpyridine intermediate in hand, the final transformation is the selective bromination of the methyl group at the 3-position.
Core Principle: Free-Radical Halogenation This reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors radical substitution over electrophilic addition to the aromatic ring. [2][3]The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating or UV irradiation to form radicals. [4]These radicals then abstract a hydrogen atom from the benzylic position (the C3-methyl group) to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ to form the product and a bromine radical, propagating the chain.
Regioselectivity: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the adjacent methyl groups towards radical abstraction. Studies on unsymmetrical lutidines have shown that bromination preferentially occurs at the methyl group furthest from the nitrogen atom. [5][6]In the case of 2-Bromo-3,6-dimethylpyridine, the C3-methyl is more electronically favorable for radical abstraction than the C6-methyl group, which is alpha to the nitrogen. This inherent electronic bias provides the desired regioselectivity.
Detailed Experimental Protocol (Benzylic Bromination):
-
Combine 2-Bromo-3,6-dimethylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.0-1.1 eq), and a catalytic amount of AIBN (0.02-0.1 eq) in a round-bottom flask. [4]2. Add an anhydrous, non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon). A heat lamp can also be used to facilitate radical initiation.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product, 2-Bromo-3-(bromomethyl)-6-methylpyridine, can be purified by column chromatography or recrystallization.
Section 4: Data Summary and Workflow Visualization
The following table summarizes the key transformations and starting materials.
| Step | Starting Material | Key Reagents | Product | Reaction Type | Key Considerations |
| 1 | 2,5-Lutidine | H₂SO₄, HNO₃ | 3,6-Dimethyl-2-nitropyridine | Electrophilic Aromatic Substitution | Strict temperature control required. |
| 2 | 3,6-Dimethyl-2-nitropyridine | H₂, Pd/C (or Sn/HCl) | 2-Amino-3,6-dimethylpyridine | Nitro Group Reduction | Ensure complete reduction for clean next step. |
| 3 | 2-Amino-3,6-dimethylpyridine | NaNO₂, HBr | 2-Bromo-3,6-dimethylpyridine | Sandmeyer Reaction | Maintain temperature below 5 °C. [1] |
| 4 | 2-Bromo-3,6-dimethylpyridine | NBS, AIBN | 2-Bromo-3-(bromomethyl)-6-methylpyridine | Free-Radical Bromination | Use anhydrous solvent; radical initiator is essential. [4] |
The complete synthetic workflow from the primary starting material is visualized below.
Caption: Overall synthetic workflow from 2,5-Lutidine to the final product.
Conclusion
The synthesis of 2-Bromo-3-(bromomethyl)-6-methylpyridine is a multi-step process that relies on a sequence of classic and reliable organic transformations. The most logical and field-proven route commences with the commercially available starting material 2,5-Lutidine . Through a controlled sequence of nitration, reduction, and a Sandmeyer reaction, the key intermediate 2-Bromo-3,6-dimethylpyridine is constructed. The final step involves a regioselective free-radical bromination using N-Bromosuccinimide, which leverages the inherent electronic properties of the pyridine ring to install the bromomethyl group at the desired 3-position. Understanding the causality behind each step—from the strict temperature control in the Sandmeyer reaction to the necessity of a radical initiator in the final bromination—is paramount for a successful, safe, and scalable synthesis of this valuable chemical intermediate.
References
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CN105461580A. (2019). Synthesis method of 2, 6-dimethyl-4-bromopyridine. Patsnap Eureka. Available at: [Link]
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Hart, H. (1955). 2-Bromopyridine. Organic Syntheses, 35, 26. doi:10.15227/orgsyn.035.0026. Available at: [Link]
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Carter, R. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Available at: [Link]
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Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729. Available at: [Link]
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Ali, M. M., et al. (2020). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molbank, 2020(3), M1143. Available at: [Link]
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Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
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Mongin, F., & Queguiner, G. (2001). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ChemInform, 32(44). Available at: [Link]
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Thapa, R., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(50), 6743-6746. Available at: [Link]
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Cuzan, O., et al. (2013). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o19. Available at: [Link]
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van der Does, L., & den Hertog, H. J. (1965). The Bromination of Lutidines. Recueil des Travaux Chimiques des Pays-Bas, 84(7), 951-965. Available at: [Link]
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University of Colorado, Boulder. (n.d.). Halogenation of Alkanes: Relative Rates of Free Radical Bromination. Westfield State University. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). 2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis. Available at: [Link]
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Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS) [Video]. YouTube. Available at: [Link]
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Thapa, R., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters. Semantic Scholar. Available at: [Link]
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Kumar, S., et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(23), 5738. Available at: [Link]
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Chem Help ASAP. (2019, December 21). alkene additions with N-bromosuccinimide (NBS) [Video]. YouTube. Available at: [Link]
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Catalyst University. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice) [Video]. YouTube. Available at: [Link]
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Methodological & Application
Part 1: Executive Summary & Strategic Analysis
Application Note: Regioselective Radical Bromination of 3-Bromo-2,6-Lutidine
The Challenge: The functionalization of 3-bromo-2,6-lutidine (3-bromo-2,6-dimethylpyridine) presents a classic regioselectivity challenge in medicinal chemistry. The substrate contains two competing methyl groups:
-
C2-Methyl: Sterically crowded by the adjacent C3-bromine atom and electronically deactivated by inductive withdrawal.
-
C6-Methyl: Sterically accessible and electronically distinct.
The Solution: This protocol details the controlled radical bromination using N-Bromosuccinimide (NBS) to selectively target the C6-methyl group. By leveraging the steric hindrance imposed by the C3-bromine, we can achieve high regioselectivity for 3-bromo-6-(bromomethyl)-2-methylpyridine , a critical scaffold for coupling reactions (e.g., nucleophilic substitutions, Suzuki-Miyaura cross-couplings) in drug discovery.
Key Technical Differentiators:
-
Solvent Selection: Transitioning from toxic CCl₄ to Benzotrifluoride (PhCF₃) for improved safety and radical chain propagation efficiency.
-
Initiator Control: Utilization of AIBN with strict temperature ramping to prevent "runaway" di-bromination.
-
In-Process Control (IPC): 1H-NMR diagnostic markers to distinguish regioisomers.
Part 2: Scientific Foundation & Mechanism
Regioselectivity Hypothesis
The Wohl-Ziegler reaction relies on the formation of a carbon-centered radical. In 3-bromo-2,6-lutidine, the selectivity is governed by two factors:
-
Steric Effects (Dominant): The bulky bromine atom at C3 creates a "steric wall" protecting the C2-methyl group. The bromine radical (Br[1][2]•), being relatively large, preferentially abstracts a hydrogen from the unencumbered C6-methyl.
-
Electronic Effects: The C3-bromine is an electron-withdrawing group (EWG). Through inductive effects (-I), it decreases the electron density of the C2-methyl C-H bonds more significantly than those at C6. Since the bromine radical is electrophilic, it reacts faster with the more electron-rich C6-methyl group.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the kinetic preference for C6-functionalization due to steric shielding at C2.[3]
Part 3: Experimental Protocol
Safety Warning:
-
NBS is an irritant and can degrade violently. Recrystallize from water if the solid is yellow/orange (indicates free Br₂).
-
Benzotrifluoride is flammable. Work in a fume hood.
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 3-Bromo-2,6-lutidine | 186.05 | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Brominating Agent |
| AIBN | 164.21 | 0.05 | Radical Initiator |
| Benzotrifluoride (PhCF₃) | Solvent | 10 V | Green Solvent (CCl₄ replacement) |
Note: Do not use excess NBS (>1.1 eq) to avoid di-bromination or gem-dibromination.
Step-by-Step Procedure
Step 1: Preparation (The "Self-Validating" Setup)
-
Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Nitrogen Purge: Flush the system with N₂ for 10 minutes. Oxygen is a radical scavenger and will inhibit the reaction initiation.
-
Add 3-bromo-2,6-lutidine (1.0 eq) and Benzotrifluoride (10 volumes relative to substrate mass). Stir to dissolve.
Step 2: Reagent Addition
-
Add NBS (1.05 eq) in a single portion. The NBS will likely not dissolve completely at room temperature; this is normal.
-
Add AIBN (0.05 eq).
Step 3: Reaction Initiation & Propagation
-
Heat the mixture to 85°C (Reflux) .
-
Visual Check: Within 15-30 minutes of reflux, the dense white NBS solid (bottom of flask) should gradually disappear and be replaced by Succinimide , which is less dense and typically floats to the surface in halogenated solvents (though density in PhCF₃ may vary, look for a change in crystal morphology to a fluffy solid).
-
Monitor: Maintain reflux for 4–6 hours.
-
IPC (TLC/HPLC): Check for consumption of starting material.
-
TLC System: 10% EtOAc in Hexanes.
-
Visualization: UV (254 nm). The mono-bromo product is usually less polar than the starting material (higher Rf) due to the loss of the polar pyridine-methyl interaction, though this varies by stationary phase.
-
Step 4: Work-up
-
Cool the reaction mixture to 0°C (ice bath) to precipitate maximum Succinimide.
-
Filtration: Filter the cold mixture through a sintered glass funnel or a pad of Celite to remove Succinimide. Wash the cake with cold PhCF₃ or DCM.
-
Wash: Transfer filtrate to a separatory funnel. Wash with:
-
Dry: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo (keep bath temp < 40°C to prevent degradation).
Step 5: Purification
-
Crude Analysis: The crude oil is typically a mixture of:
-
Target: 3-bromo-6-(bromomethyl)-2-methylpyridine (~70-80%)
-
Starting Material: (~5-10%)
-
Over-brominated side products: (~5-10%)
-
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).[3]
-
Eluent: Gradient 0% -> 10% EtOAc in Hexanes.
-
Note: Pyridine derivatives can streak on silica. Pre-treating the silica with 1% Triethylamine (TEA) in hexanes can improve peak shape.
-
Part 4: Process Optimization & Troubleshooting
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the critical decision point at IPC.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Reaction Stalls (<50% Conv) | Radical chain termination (O₂ leak) or old AIBN. | Add 0.05 eq fresh AIBN and purge with N₂ again. Increase temp slightly. |
| High Di-bromination | Excess NBS or reaction ran too long. | Stop reaction at 90% conversion. Use exactly 1.0 eq NBS next time. |
| Yellow Product | Contamination with Br₂. | Wash organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) to reduce Br₂. |
| Regioselectivity Poor | Temperature too high (loss of kinetic control). | Lower temperature to 70°C and extend time; ensure 3-Br substituent is intact. |
Structural Validation (NMR)
How to confirm you hit the C6-methyl and not the C2-methyl?
-
1H NMR (CDCl₃):
-
Target (C6-CH₂Br): Look for a singlet (~4.5 ppm) integrating to 2H.
-
Diagnostic NOE: Irradiate the CH₂Br signal.
-
If at C6 : You will see an NOE enhancement of the aromatic proton at C5 (doublet).
-
If at C2 : You would see no NOE to an aromatic proton (as C3 is Br), or weak interaction with C3-Br (not visible in 1H).
-
-
Aromatic Shift: The C5 proton adjacent to the new CH₂Br group will shift downfield slightly compared to the starting material.
-
References
-
Djerassi, C. (1948).[7] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link
-
Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination: N-Bromosuccinimide in Water or Solvents of the Benzotrifluoride Family. Synlett, 2009(10), 1613-1616. Link
-
Goswami, S., et al. (2001).[8] N-Bromosuccinimide Reactions of Some Heterocycles in the Presence or Absence of Water. Journal of Heterocyclic Chemistry, 38(1), 173-178. Link
-
Patent CN105399661A. (2016). Preparation method for 2,6-dibromomethylpyridine. (Demonstrates reactivity of 2,6-lutidine system). Link
-
Wohl, A. (1919).[7] Bromination of unsaturated compounds with N-bromoacetamide, a contribution to the study of the course of chemical reactions. Berichte der deutschen chemischen Gesellschaft, 52, 51. Link
Sources
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. research.chalmers.se [research.chalmers.se]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
Use of 2-Bromo-3-(bromomethyl)-6-methylpyridine in medicinal chemistry
Application Note: Strategic Utilization of 2-Bromo-3-(bromomethyl)-6-methylpyridine in Medicinal Chemistry
Executive Summary
The compound 2-Bromo-3-(bromomethyl)-6-methylpyridine represents a high-value "linchpin" intermediate in fragment-based drug discovery (FBDD). Its structural uniqueness lies in its bifunctional electrophilicity : it possesses a highly reactive benzylic-like halide at the C3 position and a versatile aryl halide at the C2 position, stabilized by a methyl block at C6.
This Application Note details the chemoselective exploitation of these two sites to construct fused heterocycles—specifically imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines —which are privileged scaffolds in kinase inhibitors (e.g., c-Met, VEGFR) and GPCR antagonists (e.g., P2X3).
Chemical Profile & Reactivity Analysis
To use this molecule effectively, researchers must understand the distinct reactivity hierarchy of its two electrophilic centers.
Electrophilic Hierarchy
| Position | Functional Group | Reactivity Type | Relative Rate ( | Primary Application |
| C3 | Bromomethyl ( | High ( | Attachment of primary scaffold/linker. | |
| C2 | Aryl Bromide ( | Low ( | Cyclization (Ring closure) or library diversification. | |
| C6 | Methyl ( | Steric/Electronic | Inert* | Blocks metabolic oxidation at the |
*Note: The C6-methyl is generally inert under standard coupling conditions but serves as a critical steric handle to direct regioselectivity during the synthesis of the starting material.
Mechanistic Pathway Visualization
The following diagram illustrates the sequential functionalization workflow. The logic dictates that the C3-benzylic position must be engaged first under mild conditions to prevent uncontrolled polymerization or premature reactivity at the C2 position.
Figure 1: Sequential functionalization strategy ensuring chemoselectivity.
Application Case Study: Synthesis of Imidazo[4,5-b]pyridine Scaffolds
The most potent application of this intermediate is the synthesis of 3,5-disubstituted-3H-imidazo[4,5-b]pyridines. This scaffold mimics the purine core and is extensively used in designing ATP-competitive kinase inhibitors.
Mechanism of Action (Synthetic):
-
Tethering: A primary amine (
) displaces the C3-bromine. -
Activation: The resulting secondary amine is acylated or reacted with an amidine.
-
Closure: Intramolecular
or Buchwald-Hartwig coupling closes the imidazole ring onto the C2-pyridine nitrogen.
Detailed Experimental Protocols
Protocol A: Chemoselective C3-Amination (Tethering)
Objective: Isolate the mono-alkylated product without touching the C2-bromide.
Reagents:
-
2-Bromo-3-(bromomethyl)-6-methylpyridine (1.0 equiv)
-
Primary Amine (
) (1.1 equiv) - (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
-
Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step:
-
Preparation: Dissolve 2-Bromo-3-(bromomethyl)-6-methylpyridine in ACN (0.1 M concentration). Cool the solution to 0°C using an ice bath.
-
Why? The benzylic bromide is highly lachrymatory and reactive. Low temperature prevents double-alkylation.
-
-
Addition: Add the base (
) followed by the dropwise addition of the amine. -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear; a polar spot ( ) will appear.
-
-
Work-up: Dilute with EtOAc, wash with water (
) and brine. Dry over . -
Purification: Flash chromatography is usually required to remove traces of bis-alkylated byproduct.
Validation Criteria:
-
1H NMR: Look for the disappearance of the
singlet ( ppm) and appearance of ( ppm). The aromatic C2-Br signal should remain unchanged.
Protocol B: Copper-Catalyzed Cyclization (Ring Closure)
Objective: Convert the intermediate from Protocol A into the fused imidazo[4,5-b]pyridine system using an amidine source.
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
Amidine Hydrochloride (e.g., Acetamidine HCl) (1.5 equiv)
- (3.0 equiv)
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
1,4-Dioxane (degassed)
Step-by-Step:
-
Charging: In a sealable pressure tube, combine the intermediate, amidine,
, CuI, and ligand. -
Solvent: Add 1,4-Dioxane. Sparge with Argon for 5 minutes.
-
Reaction: Seal the tube and heat to 100°C for 12–16 hours.
-
Mechanistic Insight: The copper catalyst facilitates the C-N bond formation at the sterically hindered C2 position (adjacent to the C3-tether and C6-methyl).
-
-
Work-up: Filter through a Celite pad. Concentrate the filtrate.
-
Purification: Recrystallization from EtOH or column chromatography.
Handling, Stability, and Safety
| Parameter | Specification | Action/Precaution |
| Lachrymator | High | MUST be handled in a fume hood. Vapors cause severe eye irritation. |
| Moisture Sensitivity | Moderate | Hydrolyzes to the benzyl alcohol over time. Store under Nitrogen at 4°C. |
| Storage | Light Sensitive | Store in amber vials. The C-Br bond can undergo photolytic cleavage. |
Self-Validating Stability Check:
Before use, dissolve a small amount in
References
-
Synthesis of Imidazo[4,5-b]pyridines
- Title: Synthesis and Medicinal Applications of Imidazopyridine Deriv
- Source: E3S Web of Conferences (2021).
-
URL:[Link]
-
Palladium-Catalyzed Cross-Coupling of 2-Halo-3-methylpyridines
-
General Reactivity of 2-Bromo-3-(bromomethyl)
- Title: Synthesis of imidazo[1,5-a]pyridines via cyclocondens
- Source: Beilstein Journal of Organic Chemistry (2020).
-
URL:[Link]
-
Commercial Availability & Safety Data
Sources
Application Note: High-Throughput Screening for Photosystem II Inhibitors using Chlamydomonas reinhardtii Chlorophyll Fluorescence
Abstract
The rapid evolution of herbicide resistance in global weed populations necessitates the acceleration of discovery pipelines for novel modes of action (MoA). This application note details a robust, high-throughput screening (HTS) protocol utilizing the model microalga Chlamydomonas reinhardtii.[1][2][3] By leveraging the intrinsic fluorescence properties of Chlorophyll
Introduction & Biological Context
The "International Survey of Herbicide Resistant Weeds" currently reports over 540 unique cases of herbicide resistance globally, spanning 273 species [1].[4] As resistance to established chemistries (e.g., glyphosate, ALS inhibitors) proliferates, the agrochemical industry must pivot toward higher-volume screening of chemical libraries.
Whole-plant screening in greenhouses is resource-intensive and slow (14–21 days). In contrast, in vitro microalgal assays offer a surrogate model that is scalable, cost-effective, and biologically relevant. Chlamydomonas reinhardtii is particularly suitable because its photosynthetic apparatus—specifically the D1 protein in the PSII reaction center—is highly conserved with higher plants.
Mechanism of Action
In healthy photosynthetic tissue, light energy absorbed by Chl
-
Target: The
binding site on the D1 protein of Photosystem II. -
Effect: Compounds like atrazine or diuron displace plastoquinone at the
site, blocking electron flow from to . -
Readout: This blockage causes an accumulation of reduced
and a subsequent dramatic rise in fluorescence emission (the Kautsky effect) [2].
Experimental Workflow Visualization
Figure 1: PSII Inhibition Mechanism
The following diagram illustrates the electron transport chain and the specific site of inhibitor action that results in the fluorescence signal used in this assay.
Caption: Mechanism of PSII inhibition. Herbicides block electron transfer at the
Materials & Reagents
Biological Material[2][3][4][5][6][7][8][9][10][11]
-
Strain: Chlamydomonas reinhardtii (wild type, e.g., strain CC-125).
-
Medium: Tris-Acetate-Phosphate (TAP) medium (standard recipe).
Labware & Instrumentation[11]
-
Plate Reader: Multi-mode microplate reader capable of Fluorescence Intensity (FI) or Time-Resolved Fluorescence (TRF).
-
Excitation: 440 nm (or 460 nm).
-
Emission: 680 nm (bandwidth 20 nm).
-
-
Plates: 96-well black-walled, clear-bottom plates (e.g., Greiner Bio-One or Corning) to minimize well-to-well crosstalk.
-
Liquid Handling: Multichannel pipettes or automated liquid handler.
Reagents
-
Positive Control: Diuron (DCMU) or Atrazine (10 mM stock in DMSO).
-
Negative Control: DMSO (solvent blank).
-
Test Compounds: 10 mM stock in DMSO.
Detailed Protocol
Phase 1: Algal Culture Maintenance
Objective: Ensure a consistent supply of cells in the exponential growth phase.
-
Inoculate 50 mL of sterile TAP medium in a 250 mL Erlenmeyer flask with C. reinhardtii.
-
Incubate at 25°C under continuous light (50–100
mol photons ) with orbital shaking (100–120 rpm). -
Critical Step: Subculture every 3–4 days to maintain the culture in the mid-log phase (
approx 0.5–0.8). Cells in the stationary phase yield inconsistent fluorescence baselines.
Phase 2: HTS Assay Workflow (96-Well Format)
Objective: Screen compound library for PSII inhibition.
-
Preparation of Cell Suspension:
-
Measure
of the log-phase culture. -
Dilute cells with fresh TAP medium to a target density of
cells/mL (approx ).
-
-
Plate Loading:
-
Dispense 198
L of the diluted algal suspension into each well of the 96-well plate. -
Edge Effect Mitigation: Fill the outer perimeter wells with 200
L sterile water to prevent evaporation artifacts; use only the inner 60 wells for data.
-
-
Compound Addition:
-
Add 2
L of test compound (10 mM stock) to achieve a final concentration of 100 M (1% DMSO final). -
Controls:
-
Columns 2 & 11: Negative Control (2
L DMSO). -
Columns 3 & 10: Positive Control (2
L Diuron, final 10 M).
-
-
-
Incubation:
-
Incubate plates in the dark for 10–20 minutes.
-
Note: Dark adaptation is crucial to oxidize the electron transport chain, ensuring
is ready to accept electrons upon measurement.
-
-
Measurement:
-
Place plate in the reader.
-
Shake for 5 seconds (orbital) to resuspend cells.
-
Read Fluorescence (Ex 440nm / Em 680nm).
-
Figure 2: Assay Workflow Logic
Caption: Step-by-step HTS workflow for algal fluorescence screening.
Data Analysis & Interpretation
Quantitative Output
Data should be normalized to the in-plate controls.
Table 1: Expected Fluorescence Profiles
| Compound Class | Mechanism | Fluorescence Signal (RFU) | Interpretation |
|---|---|---|---|
| DMSO (Neg Control) | No Inhibition | Low (Baseline) | Electron transport is functional; energy drives photosynthesis. |
| Diuron (Pos Control) | PSII Inhibitor (
Statistical Validation: The Z-Factor
To certify the assay for high-throughput capability, calculate the Z-factor for every plate using the controls [3].
Where:
- = Standard Deviation of Positive and Negative controls.
- = Mean of Positive and Negative controls.
Acceptance Criteria:
- : Excellent assay; robust for screening.[5]
- : Marginal; check pipetting precision or cell uniformity.
- : Fail; assay cannot distinguish hits from noise.
Troubleshooting & Expert Tips
-
Settling Cells: Algae settle quickly. If your plate reader takes >2 minutes to read a plate, cells in the last rows may settle, altering the signal. Solution: Set the reader to shake the plate for 3 seconds before each well measurement, or use a reader with simultaneous injection/read capabilities if performing kinetic curves.
-
Pigment Bleaching: If compounds are colored (e.g., deep red or orange), they may quench fluorescence (inner filter effect). Solution: Check absorbance of "hits" at 440nm and 680nm to rule out optical interference.
-
Solvent Tolerance: C. reinhardtii tolerates DMSO up to 1-2%. Exceeding this causes non-specific membrane damage, resulting in false positives (stress fluorescence). Keep DMSO
1%.
References
-
Heap, I. (2024).[6] The International Herbicide-Resistant Weed Database. Online. Available at: [4][7][8]
-
Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany, 51(345), 659–668. Available at: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[9][10] Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]
Sources
- 1. Rapid and Efficient Colony-PCR for High Throughput Screening of Genetically Transformed Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. weedscience.org [weedscience.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Global perspective of herbicide-resistant weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caws.org.nz [caws.org.nz]
- 8. Heap, I. (2020) The International Survey of Herbicide Resistant Weeds. - References - Scientific Research Publishing [scirp.org]
- 9. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Preparation of complex pyridine-based structures
Application Note: Strategic Synthesis & Functionalization of Complex Pyridine Scaffolds
Abstract
Pyridine rings are the second most frequent nitrogen heterocycle in FDA-approved drugs (e.g., Esomeprazole, Loratadine), yet they remain notoriously difficult to functionalize due to their electron-deficient nature and propensity to poison metal catalysts.[1] This application note moves beyond textbook electrophilic aromatic substitution (
Part 1: Strategic Disconnection & Decision Matrix
The electron-deficient nature of pyridine (
Workflow Visualization: Method Selection
Figure 1: Strategic decision tree for selecting functionalization methods based on regioselectivity and substrate stability.
Part 2: Protocol A — Site-Selective C-H Alkylation (Minisci Reaction)
Context: Direct alkylation of pyridines via Friedel-Crafts is impossible. The Minisci reaction utilizes carbon-centered radicals that attack the protonated pyridine (which lowers the LUMO energy).[2] Modern variants avoid the harsh conditions of the 1970s (AgNO3/persulfate) by using sulfinates or carboxylic acids as radical precursors.[1]
Mechanism:
-
Protonation: Pyridine
Pyridinium (LUMO lowered).[1] -
Radical Generation: Oxidative decarboxylation or desulfination generates
.[1] -
Addition:
attacks the electron-deficient C2 or C4 position.[1] -
Re-aromatization: Oxidative loss of a proton.[1]
Experimental Protocol (Baran Diversification Method)
Reagents:
-
Substrate: Pyridine derivative (1.0 equiv)
-
Radical Source: Zinc sulfinate (TFBen salt) OR Alkyl carboxylic acid (2-3 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP) or
-
Solvent: DMSO/H2O (3:1) or DCM/H2O biphasic
-
Additive: TFA (1.0 equiv) — Critical for activation
Step-by-Step:
-
Setup: In a 20 mL vial equipped with a stir bar, dissolve the pyridine substrate (0.5 mmol) in DMSO (2.0 mL) and water (0.7 mL).
-
Acidification: Add Trifluoroacetic acid (TFA) (1.0 equiv). Note: If the substrate contains acid-labile groups, use a phosphate buffer at pH 4-5, though yield may decrease.[1]
-
Reagent Addition: Add the Zinc sulfinate salt (2.5 equiv) in one portion.
-
Initiation: Cool to 0°C. Slowly add TBHP (70% aq. solution, 3.0 equiv) dropwise.[1]
-
Expert Tip: Rapid addition causes exotherms that promote radical dimerization (homocoupling) over heterocycle addition.[1]
-
-
Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by LCMS.[1][3]
-
Workup: Quench with sat.
(careful: gas evolution). Extract with EtOAc ( mL).[1] Wash organic layer with 10% (to remove DMSO).[1]
Data & Validation:
| Parameter | Observation/Standard | Troubleshooting |
| Regioselectivity | C2 vs C4 mixture is common.[1] | C4 is favored by bulky radicals.[1] Block C2 if C4 is desired.[1] |
| Conversion | Typically 40–70%.[1] | If low, add reagents in portions (2 equiv at T=0, 1 equiv at T=4h). |
| Byproducts | Alkyl-dimer ( | Reduce radical concentration; slow addition of oxidant.[1] |
Part 3: Protocol B — Cross-Coupling of "Unstable" 2-Pyridyl Species
Context: Suzuki couplings involving 2-pyridyl boronic acids are notoriously difficult. These species undergo rapid protodeboronation (hydrolysis of the C-B bond) before the transmetallation step can occur. Furthermore, the pyridine nitrogen can coordinate to Palladium, poisoning the catalyst.[1]
The Solution: Use MIDA boronates (slow-release) or highly active bulky phosphine ligands (XPhos , SPhos ) that facilitate extremely rapid oxidative addition and transmetallation, outcompeting the decomposition pathway.[1]
Experimental Protocol (Rapid Pd-G3 System)
Reagents:
-
Electrophile: Aryl bromide/chloride (1.0 equiv)
-
Nucleophile: 2-Pyridyl boronic acid MIDA ester (1.2 equiv) OR 2-Pyridyl boronic acid (1.5 equiv, if using XPhos Pd G3)[1]
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base:
(0.5 M aqueous, degassed)[1][4] -
Solvent: THF (degassed)
Step-by-Step:
-
Deoxygenation: Sparge THF and the aqueous base with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.
-
Assembly: In a glovebox or under Ar flow, charge a reaction tube with the Aryl halide (1.0 mmol), Boronic acid (1.5 mmol), and XPhos Pd G3 (0.02 mmol).
-
Solvation: Add THF (2 mL) and 0.5 M
(4 mL). -
Reaction: Seal the tube. Stir vigorously at 40°C .
-
Monitoring: Check HPLC at 30 min. These reactions are often fast.[1]
-
Purification: Pyridines often streak on silica.[1] Add 1%
to the eluent.[1]
Workflow Visualization: Catalytic Cycle & Failure Modes
Figure 2: Competition between productive cross-coupling and protodeboronation decomposition pathways.
Part 4: Protocol C — The Boekelheide Rearrangement (N-Oxide Activation)
Context: When C2-functionalization is required but direct lithiation is impossible due to sensitive functional groups, the Boekelheide rearrangement is the gold standard.[1] It converts a 2-methyl pyridine into a 2-hydroxymethyl pyridine (or acetate) via the N-oxide.[1]
Mechanism:
-
Oxidation: Pyridine
N-Oxide (mCPBA).[1] -
Acylation: N-Oxide + Acetic Anhydride
N-acetoxypyridinium.[1] -
Deprotonation: Formation of anhydrobase (ene-hydrazine like intermediate).[1]
-
Rearrangement: [3,3]-sigmatropic shift moves the oxygen from N to the benzylic carbon.[1]
Experimental Protocol
Reagents:
-
Substrate: 2-Methylpyridine derivative[1]
-
Oxidant: m-CPBA (1.1 equiv) in DCM
-
Rearrangement Reagent: Acetic Anhydride (
) (Excess, solvent)[1]
Step-by-Step:
-
N-Oxidation: Dissolve substrate in DCM.[1] Add mCPBA (1.1 equiv) at 0°C. Warm to RT and stir 2h. Wash with
to remove m-chlorobenzoic acid.[1] Concentrate to get the crude N-oxide.[1] -
Rearrangement: Dissolve the crude N-oxide in pure acetic anhydride (approx 5 mL per mmol).
-
Heating: Heat to 90–100°C for 2–4 hours.
-
Workup: Remove excess
via azeotropic distillation with toluene or quench carefully into ice water and neutralize with .[1] -
Hydrolysis (Optional): To get the alcohol, treat the acetate product with
in MeOH.
References
-
Minisci Reaction (General & Modern)
-
Suzuki Coupling of Pyridines
-
Billingsley, K. L., & Buchwald, S. L.[1] "A General System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids." J. Am. Chem. Soc., 2007, 129, 3358.[1] Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L.[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4][7] J. Am. Chem. Soc., 2010, 132, 14073.[1] Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D.[1] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling." J. Am. Chem. Soc., 2009, 131, 6961.[1] Link
-
-
N-Oxide Rearrangements
Sources
- 1. youtube.com [youtube.com]
- 2. scispace.com [scispace.com]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Selective Functionalization of 2-Bromo-3-(bromomethyl)-6-methylpyridine
Welcome to the technical support center for 2-Bromo-3-(bromomethyl)-6-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this versatile but complex building block. Our goal is to provide you with a blend of foundational principles, field-proven protocols, and robust troubleshooting strategies to enable selective and efficient functionalization.
Section 1: The Core Challenge: A Landscape of Competing Reactivity
The primary difficulty in working with 2-Bromo-3-(bromomethyl)-6-methylpyridine lies in its two distinct electrophilic sites: a C(sp²)-Br bond at the 2-position of the pyridine ring and a C(sp³)-Br bond at the 3-(bromomethyl) position. These sites exhibit fundamentally different reactivities, which can be exploited to achieve selectivity or can lead to complex product mixtures if not properly controlled.
-
C2-Aryl Bromide (C(sp²)-Br): This bond is relatively strong and unreactive towards classical nucleophilic substitution. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The reactivity is driven by the ability of a low-valent palladium catalyst to undergo oxidative addition into the C-Br bond.[1][2]
-
C3-Benzylic-like Bromide (C(sp³)-Br): This bond is significantly more labile and highly susceptible to nucleophilic substitution (via Sₙ1 or Sₙ2 mechanisms) by a wide range of nucleophiles.[3][4] Its reactivity is analogous to that of a benzyl bromide, enhanced by the ability of the pyridine ring to stabilize a potential carbocationic intermediate or transition state.
The key to success is to choose reaction conditions that exclusively favor one pathway over the other.
Caption: Competing reaction pathways for 2-Bromo-3-(bromomethyl)-6-methylpyridine.
Section 2: Frequently Asked Questions (FAQs)
Q1: I want to perform a Suzuki-Miyaura coupling. Which bromine will react, and why?
Under typical Suzuki-Miyaura conditions, the reaction will occur selectively at the C2-bromo position . The mechanism of palladium-catalyzed cross-coupling relies on the oxidative addition of a Pd(0) species into the C(sp²)-Br bond.[5] These conditions (e.g., Pd(OAc)₂, a phosphine ligand, and a mild carbonate base) are generally not conducive to nucleophilic substitution at the bromomethyl group, which remains intact. The key is maintaining moderate temperatures (typically 80-100 °C) and using a base that is not strongly nucleophilic.
Q2: How can I selectively introduce a nucleophile (e.g., an amine or alcohol) onto the molecule?
To target the C3-bromomethyl position , you should employ classical nucleophilic substitution conditions. This involves reacting the substrate with your nucleophile (e.g., R-NH₂, R-OH) in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) with a non-nucleophilic base like K₂CO₃ or triethylamine (Et₃N) to scavenge the HBr byproduct. These reactions are often performed at or slightly above room temperature (e.g., 25-50 °C). The C2-bromo position is inert under these conditions.
Q3: My palladium-catalyzed reaction is giving low yields or failing completely. What's going wrong?
This is a common issue when working with pyridine-containing substrates.[6] The pyridine nitrogen's lone pair can coordinate to the palladium center, acting as a catalyst poison and inhibiting its activity.[6]
-
Causality: This coordination can prevent the catalyst from participating in the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Solution: Employ bulky, electron-rich phosphine ligands such as P(t-Bu)₃, SPhos, or XPhos. These ligands can help stabilize the palladium center and sterically hinder the pyridine nitrogen from coordinating as effectively.[6] Additionally, ensure your reagents and solvents are scrupulously dry and the reaction is run under an inert atmosphere (Nitrogen or Argon), as both oxygen and water can deactivate the catalyst.
Q4: I am attempting a nucleophilic substitution but am seeing a complex mixture of products, including what looks like a dimer. How can I prevent this?
This often occurs if your nucleophile also has basic properties or if you are using a strong, sterically unhindered base. The base can deprotonate the 6-methyl group, forming an anionic intermediate that can then undergo intermolecular reactions. More commonly, if the pyridine nitrogen of one molecule acts as a nucleophile towards the bromomethyl group of another, it can lead to pyridinium salt formation and oligomerization.
-
Causality: The bromomethyl group is highly electrophilic. Any competing nucleophile in the mixture, including the starting material itself, can potentially react.
-
Solution:
-
Use a mild, non-nucleophilic base: K₂CO₃ is often a better choice than stronger bases.
-
Control Stoichiometry: Use a slight excess of the intended nucleophile (e.g., 1.1-1.2 equivalents).
-
Maintain Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions.
-
Temperature Control: Start at a lower temperature (e.g., 0 °C) and slowly warm to room temperature to keep the reaction controlled.
-
Q5: Can I perform a Sonogashira coupling on the C2-position? What are the critical parameters?
Yes, a Sonogashira coupling is an excellent method for functionalizing the C2-position. The critical parameters are similar to other palladium-catalyzed reactions but with some specific considerations.
-
Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[7] Copper-free conditions have also been developed and may be advantageous for sensitive substrates.[8]
-
Base: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial, as it acts as both the base and often as a solvent.
-
Atmosphere: Rigorous exclusion of oxygen is critical because oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction.[9] Ensure the reaction mixture is thoroughly deoxygenated via several freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.
Section 3: Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Suzuki Coupling | 1. Catalyst poisoning by pyridine nitrogen.[6]2. Decomposed boronic acid (often unstable).3. Ineffective base or solvent system.4. Insufficiently inert atmosphere. | 1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, P(t-Bu)₃).2. Use fresh boronic acid or check purity by NMR.3. Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and ensure adequate water in the solvent mixture (e.g., Dioxane:H₂O 4:1).[10]4. Deoxygenate solvents thoroughly and maintain a positive pressure of N₂ or Ar. |
| Reaction Stalls Mid-Way | 1. Catalyst has died (deactivated over time).2. One of the reagents has been fully consumed due to incorrect stoichiometry or side reactions. | 1. Add a second portion of the catalyst and ligand (e.g., another 1-2 mol%).2. Analyze an aliquot by LC-MS or TLC to identify the limiting reagent and add more if necessary. |
| Formation of Debrominated Byproduct | Hydrodehalogenation is a known side reaction in Pd-catalyzed couplings, often caused by trace moisture or protic sources. | 1. Use rigorously dried solvents and reagents.2. Ensure the base is anhydrous if using a non-aqueous system. |
| Nucleophilic Substitution is Sluggish | 1. Nucleophile is not potent enough.2. Insufficient base to neutralize HBr byproduct.3. Solvent is not polar enough to facilitate the reaction. | 1. Convert the nucleophile to its more nucleophilic conjugate base (e.g., use NaH to deprotonate an alcohol to an alkoxide).2. Ensure at least one equivalent of a suitable base is present.3. Switch to a more polar aprotic solvent like DMF or DMSO. |
| Mixture of C2 and C3 Functionalization | Reaction conditions are ambiguous and promote both pathways (e.g., using a strongly nucleophilic base at high temperatures). | 1. Re-evaluate the conditions to be explicitly selective. For coupling, use a non-nucleophilic base. For substitution, keep the temperature low (< 50 °C) and avoid palladium catalysts. |
Section 4: Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
This protocol describes the selective coupling of an arylboronic acid to the C2-position, leaving the C3-bromomethyl group untouched.
Materials:
-
2-Bromo-3-(bromomethyl)-6-methylpyridine (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Sphos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v), deoxygenated
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3-(bromomethyl)-6-methylpyridine, the arylboronic acid, and K₃PO₄.
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the Pd(OAc)₂ and Sphos in a small amount of dioxane. Add this catalyst solution to the Schlenk flask. Causality: Pre-mixing allows for the formation of the active catalytic species before introduction to the main reaction mixture.
-
Solvent Addition: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times. Under a positive pressure of inert gas, add the deoxygenated dioxane/water solvent mixture via syringe. Causality: The removal of oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-3-(bromomethyl)-6-methylpyridine.
Protocol 2: Selective Nucleophilic Substitution at the C3-Bromomethyl Position
This protocol describes the selective substitution of the bromomethyl group with a primary amine, leaving the C2-bromo group intact.
Materials:
-
2-Bromo-3-(bromomethyl)-6-methylpyridine (1.0 eq)
-
Primary Amine (R-NH₂) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-3-(bromomethyl)-6-methylpyridine, K₂CO₃, and anhydrous acetonitrile.
-
Nucleophile Addition: Add the primary amine to the stirring suspension at room temperature. Causality: Adding the amine last to the mixture of the electrophile and base ensures that any generated HBr is immediately neutralized, preventing potential side reactions.
-
Reaction: Stir the reaction at room temperature for 6-24 hours. The reaction can be gently heated to 40-50 °C if it is sluggish. Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, filter off the solid K₂CO₃ and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-Bromo-3-(aminomethyl)-6-methylpyridine derivative.
Section 5: References
-
BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Bromo-6-(bromomethyl)pyridine. BenchChem.
-
Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502. [Link]
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]
-
Reddit r/OrganicChemistry. (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction?. [Link]
-
BenchChem. (2025). Troubleshooting low yield in pyridine functionalization. BenchChem.
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides, Bromides, and Triflates. Angewandte Chemie International Edition, 41(22), 4176-4211. (Note: A general reference for Suzuki coupling, specific examples can be found in Organic Chemistry Portal). [Link]
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9054–9064. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. reddit.com [reddit.com]
- 5. nobelprize.org [nobelprize.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Technical Support Center: 2-Bromo-3-(bromomethyl)-6-methylpyridine
This technical guide addresses the stability, handling, and troubleshooting of 2-Bromo-3-(bromomethyl)-6-methylpyridine (CAS: 94446-97-6).
Topic: Stability, Storage, and Reaction Troubleshooting
Document ID: TS-BBP-001 | Version: 2.4 | Status: Active
Executive Summary: The "Benzylic" Paradox
This compound is a functionalized picolyl bromide .[1] Its utility in drug development stems from its dual electrophilic sites (the alkyl bromide and the aryl bromide).[1] However, its instability is driven by the high reactivity of the bromomethyl group (
Critical Insight for Researchers: Unlike simple benzyl bromides, the pyridine nitrogen in this scaffold introduces a risk of auto-quaternization (self-polymerization).[1] However, the bromine atom at the C2 position exerts a strong electron-withdrawing effect, significantly reducing the basicity of the ring nitrogen. Consequently, this compound is more stable than its non-halogenated analogues (e.g., 3-(bromomethyl)-6-methylpyridine), but it remains sensitive to moisture and heat.
Module 1: Storage & Handling (The Prevention Phase)
Q1: My compound arrived as a beige solid, but after two weeks in the fridge, it turned sticky and pink. Is it degraded?
Status: Likely Compromised.
-
The Cause: The color change to pink or brown typically indicates the liberation of trace Hydrogen Bromide (HBr) and subsequent oxidation.[1] The "stickiness" suggests partial hydrolysis to the alcohol (2-Bromo-3-(hydroxymethyl)-6-methylpyridine) or the onset of oligomerization.
-
The Mechanism: Moisture ingress triggers hydrolysis.[1] The resulting HBr autocatalyzes further degradation.[1]
-
Corrective Action:
Q2: What are the absolute optimal storage conditions?
Do not rely on standard "4°C" protocols. Follow this tiered storage system:
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Retards the kinetics of intermolecular N-alkylation. |
| Atmosphere | Argon (Ar) | Heavier than air; provides a better blanket against moisture than Nitrogen.[1] |
| Container | Amber Glass + Parafilm | Prevents photolytic cleavage of the C-Br bond (radical formation).[1] |
| Desiccant | P | Aggressively scavenges ambient moisture within the secondary container.[1] |
Module 2: Reaction Troubleshooting (The Process Phase)
Q3: I am getting low yields in nucleophilic substitution (S 2) reactions. The starting material disappears, but the product is messy.
Diagnosis: You are likely facing competitive elimination or solvolysis .
-
The Trap: The 2-bromo substituent makes the pyridine ring electron-deficient. While this deactivates the nitrogen, it makes the benzylic protons slightly more acidic. Strong bases can trigger elimination to a reactive quinone methide-like intermediate, leading to polymerization.[1]
-
The Fix:
Q4: Is this compound a lachrymator?
Yes, severe.
-
Handling Protocol: Like all benzylic bromides, it interacts with TRPA1 channels in the mucous membranes.[1]
-
Neutralization: Keep a beaker of 5% aqueous Sodium Thiosulfate in the hood.[1] Dip all spatulas and glassware into this solution immediately after use to quench the alkyl bromide residues before they leave the fume hood.[1]
Module 3: Visualizing Degradation & Workflows
Pathway 1: The Degradation Cascade
The following diagram illustrates the two primary failure modes: Hydrolysis (moisture-driven) and Dimerization (concentration-driven).[1]
Figure 1: Degradation pathways.[1] Path A is moisture-dependent; Path B is concentration/heat-dependent.
Pathway 2: Recommended Handling Workflow
Standardize your lab's approach to minimize exposure and degradation.[1]
Figure 2: Step-by-step handling workflow to ensure safety and compound integrity.[2]
Module 4: Analytical Validation (The "Truth" Data)
Use the following data to validate the identity and purity of your lot.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Note |
| 4.52 ppm | Singlet (2H) | Key Indicator. Shifts to ~4.7 ppm if hydrolyzed. | ||
| 2.55 ppm | Singlet (3H) | Ring methyl group.[1] | ||
| 7.10 - 7.60 ppm | Doublets (2H) | Ar-H | Aromatic backbone protons. | |
| ~32.0 ppm | - | Carbon attached to Bromine.[1] |
Note: Shifts may vary slightly (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10901078, 2-Bromo-3-(bromomethyl)pyridine.[1] Retrieved from [Link][1][2]
-
Google Patents. Preparation method of 2-methyl-3-bromopyridine (Synthesis Context). CN104945313A.[1] Retrieved from
Sources
Solvent effects on the reactivity of 2-Bromo-3-(bromomethyl)-6-methylpyridine
Technical Support Center: 2-Bromo-3-(bromomethyl)-6-methylpyridine Reference ID: SC-PYR-004 | Status: Active | Updated: 2025-06-15
Executive Summary: Reactivity Profile
Target Molecule: 2-Bromo-3-(bromomethyl)-6-methylpyridine (CAS: 4916-55-6 for parent analog reference). Primary Application: Key intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs), specifically Vonoprazan (TAK-438).
This molecule possesses two electrophilic sites, but the 3-(bromomethyl) group (benzylic-like) is orders of magnitude more reactive toward nucleophiles (
Solvent Compatibility Matrix
Objective: Maximize
| Solvent Class | Examples | Suitability | Technical Notes |
| Dipolar Aprotic | DMF, NMP, DMSO | High (Recommended) | Best for Rate. Solvates cations (e.g., |
| Polar Aprotic | Acetonitrile (MeCN), Acetone | High (Standard) | Best Balance. Good solubility, moderate rates, easier workup (volatile). Requirement: Must be anhydrous (<0.05% |
| Ethers | THF, 2-MeTHF, MTBE | Medium | Good for stability but slower reaction rates. Often requires higher temperatures or phase transfer catalysts (PTC). |
| Polar Protic | Methanol, Ethanol, Water | CRITICAL FAILURE | Do Not Use. Causes rapid solvolysis to the alcohol impurity (benzyl alcohol derivative). |
| Non-Polar | Toluene, DCM | Low | Reaction is kinetically sluggish. Requires PTC (e.g., TBAB) to function. |
Reactivity & Failure Pathways (Visualized)
The following diagram illustrates the competition between the desired substitution, hydrolysis (impurity formation), and self-destruction (dimerization).
Figure 1: Mechanistic pathways showing the competition between productive coupling (Green) and common failure modes (Red).
Troubleshooting Guide & FAQs
Q1: Why is my product contaminated with the corresponding alcohol (hydroxymethyl impurity)?
-
Diagnosis: Solvolysis. The benzylic C-Br bond is highly susceptible to hydrolysis. Even trace moisture in DMF or Acetone can convert the bromide to the alcohol.
-
The Fix:
-
Karl Fischer Titration: Ensure solvent water content is <0.05% .
-
Scavengers: Add molecular sieves (3Å or 4Å) to the reaction vessel.
-
Atmosphere: Run strictly under Nitrogen or Argon.
-
Q2: The reaction mixture turned into a dark, insoluble tar/gum. What happened?
-
Diagnosis: Self-Quaternization (Polymerization). The pyridine nitrogen of one molecule attacked the bromomethyl group of another. This creates an ionic polymer or dimer that precipitates as a dark solid.
-
The Fix:
-
Dilution: Do not run the reaction at concentrations >0.5 M.
-
Order of Addition: Add the pyridine bromide slowly to the solution containing the nucleophile. Never store the bromide in solution without a nucleophile present.
-
Storage: Store the starting material as the Hydrobromide salt (HBr) if possible. Protonating the ring nitrogen blocks this side reaction.
-
Q3: I am seeing regioselectivity issues (reaction at the 2-Br position).
-
Diagnosis: Harsh Conditions. The 2-bromo position is generally stable to
conditions. However, if you use high heat (>80°C) or strong bases (e.g., NaH) in polar solvents, you may trigger side reactions. -
The Fix:
-
Temperature Control: Keep reaction temperature <40°C.
-
Base Selection: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or mild inorganic bases like
, rather than strong alkoxides.
-
Standard Operating Procedure (SOP): Nucleophilic Substitution
Context: Synthesis of a Vonoprazan intermediate (Methylamine coupling).
Reagents:
-
2-Bromo-3-(bromomethyl)-6-methylpyridine (1.0 equiv)
-
Nucleophile (e.g., Methylamine 2M in THF) (3.0 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or THF.
-
Base:
(powdered, dry) (2.0 equiv).
Workflow:
-
Preparation:
-
Flame-dry a round-bottom flask and purge with
. -
Charge
and the Nucleophile solution. Cool to 0°C.
-
-
Addition (Critical Step):
-
Dissolve the 2-Bromo-3-(bromomethyl)-6-methylpyridine in minimal MeCN/THF.
-
Slowly add this solution dropwise to the nucleophile mixture over 30 minutes.
-
Reasoning: High local concentration of the bromide relative to the nucleophile favors self-polymerization. Slow addition ensures the bromide always sees excess nucleophile.
-
-
Reaction:
-
Allow to warm to Room Temperature (20-25°C).
-
Monitor by TLC/HPLC. Reaction is usually complete within 1-3 hours in MeCN.
-
-
Quench & Workup:
-
Filter off the solid salts (
, Excess Carbonate). -
Concentrate the filtrate immediately at low temperature (<30°C).
-
Warning: Do not heat the crude residue excessively; benzylic bromides are thermally unstable.
-
References
-
Takeda Pharmaceutical Company Ltd. "Preparation of pyrrole derivatives as acid secretion inhibitors."[3] U.S. Patent 2010/0210632, Aug 19, 2010. (Describes the synthesis of Vonoprazan intermediates).
-
Scriven, E. F. V., & Ramsden, C. A. "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry III, Elsevier, 2008. (General reactivity of picolyl halides).
-
Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 3rd ed., 2003.
reactions). -
Kogure, S., et al. "Process for production of 1-(2-fluorophenyl)-5-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde derivatives." World Intellectual Property Organization, WO2019013310, 2019. (Specific industrial handling of bromomethyl pyridine intermediates).
Sources
- 1. CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents [patents.google.com]
- 2. 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6 | Chemsrc [chemsrc.com]
- 3. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Strategic Functionalization of Pyridine: 2-Bromo vs. 3-Bromo Derivatives
Executive Summary
In medicinal chemistry and agrochemical synthesis, the choice between 2-bromopyridine and 3-bromopyridine is rarely arbitrary; it dictates the entire synthetic strategy. While both serve as critical electrophiles, their reactivity profiles are diametrically opposed due to the electronic influence of the nitrogen atom.
-
2-Bromopyridine acts as an electron-deficient trap, excelling in Nucleophilic Aromatic Substitution (
) and rapid Lithium-Halogen exchange, but it presents significant challenges in Palladium-catalyzed coupling due to catalyst poisoning (the "2-pyridyl problem"). -
3-Bromopyridine behaves as a benzene analog , offering reliable, standard reactivity in Cross-Coupling reactions but remaining inert to standard
conditions.
This guide provides an evidence-based comparison to assist researchers in selecting the optimal isomer and protocol for their specific pathway.
Electronic Underpinnings: The Nitrogen Effect
The pyridine ring is
-
Position 2 (
): The carbon is highly electron-poor. The negative charge in potential anionic intermediates (Meisenheimer complex) is stabilized by the electronegative nitrogen. -
Position 3 (
): This position is electronically similar to benzene. It does not benefit from the direct resonance stabilization of the nitrogen atom during nucleophilic attack.
Reactivity Decision Matrix
Figure 1: Strategic decision tree for selecting pyridine isomers based on desired reaction class.
Nucleophilic Aromatic Substitution ( )
This is the defining differentiator. 2-Bromopyridine undergoes
Comparative Performance Data
| Feature | 2-Bromopyridine | 3-Bromopyridine |
| Mechanism | Addition-Elimination (Meisenheimer) | Elimination-Addition (Hetaryne) or None |
| Reactivity | High (Activated by N-atom) | Low (Deactivated) |
| Standard Nucleophiles | Alkoxides ( | Requires strong amide bases ( |
| Typical Yield | 85–95% | < 10% (or complex mixtures) |
Key Insight: For 3-bromopyridine to react with nucleophiles, forcing conditions are often required that proceed via a 3,4-pyridyne intermediate, leading to regioisomeric mixtures (3- and 4-substituted products). Therefore, 2-bromopyridine is the exclusive choice for clean
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
While 2-bromopyridine is theoretically more reactive toward oxidative addition (weaker C-Br bond), it suffers from the "2-Pyridyl Problem." The nitrogen atom is capable of coordinating to the Palladium(II) center, displacing phosphine ligands and forming stable, catalytically inactive dimers.
The Mechanism of Catalyst Poisoning[1][2]
Figure 2: The "2-Pyridyl Problem." The proximal nitrogen atom coordinates to the Pd center, sequestering the catalyst into an inactive state.
Solution Strategy
-
For 3-Bromopyridine: Use standard catalysts (
, ) with carbonate bases. -
For 2-Bromopyridine: You must prevent N-coordination.
-
Ligands: Use bulky, electron-rich phosphines like SPhos or XPhos . The steric bulk prevents the formation of the Pd-N dimer [1, 5].
-
Copper Co-catalysis: In Stille couplings, CuI can scavenge the pyridine nitrogen, freeing the Pd.
-
Metal-Halogen Exchange (Lithiation)[3][4]
Both isomers undergo Lithium-Halogen exchange with
-
2-Bromopyridine:
-
3-Bromopyridine:
Experimental Protocols
Protocol A: Optimized Suzuki Coupling of 2-Bromopyridine
Designed to overcome catalyst poisoning using bulky ligands [2, 12].
Reagents:
-
2-Bromopyridine (1.0 equiv)[5]
-
Arylboronic acid (1.2 equiv)[5]
- (2 mol%)[5]
-
SPhos (4 mol%) - Critical Component[5]
- (2.0 equiv)[5]
-
Solvent: Toluene/Water (10:1)
Step-by-Step:
-
Setup: Flame-dry a Schlenk flask and cool under Argon.
-
Charging: Add
, SPhos, and arylboronic acid. Purge with Argon for 5 minutes. -
Solvation: Add degassed Toluene/Water and the 2-bromopyridine.
-
Activation: Heat to 100°C for 2–4 hours. Note: Higher heat is often required to drive the cycle despite the active ligand.
-
Workup: Cool, filter through Celite (to remove Pd black), and extract with EtOAc.
Protocol B: Standard Suzuki Coupling of 3-Bromopyridine
Standard robust conditions [7, 10].
Reagents:
-
3-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
- (5 mol%)
- (2M aqueous solution, 3.0 equiv)
-
Solvent: DME or 1,4-Dioxane
Step-by-Step:
-
Setup: Standard round-bottom flask with reflux condenser.
-
Mixing: Dissolve 3-bromopyridine and catalyst in DME. Stir for 10 min at RT.
-
Addition: Add boronic acid and aqueous base.
-
Reaction: Reflux (85°C ) for 6–12 hours.
-
Observation: Reaction remains homogeneous longer than Protocol A; less precipitation of Pd black.
References
-
BenchChem. (2025).[4][5] A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.Link
-
BenchChem. (2025).[4][5] Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine.Link
-
Zhang, Z., et al. (2019).[6] Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives.[6] Organic & Biomolecular Chemistry.[5][6] Link
-
Billingsley, K., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[7] NIH / JACS. Link
-
BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[4]Link
-
Baran Lab. (2025). Haloselectivity of Heterocycles.[3][8][9]Link
-
ResearchGate. (2025). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate.Link
-
Albers, P. (2001). Poisoning and deactivation of palladium catalysts.[1][4] Journal of Molecular Catalysis A: Chemical. Link
-
WuXi Biology. (2025). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions.Link
-
RSC Publishing. (2019). Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives.[6]Link
-
ResearchGate. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry.[8][10][11]Link
-
NIH. (2025). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods.Link
Sources
- 1. scispace.com [scispace.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. ias.ac.in [ias.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. baranlab.org [baranlab.org]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Comparison Guide: 2-Bromo-3-(bromomethyl)-6-methylpyridine in Drug Discovery
The following technical guide objectively analyzes the synthetic advantages of 2-Bromo-3-(bromomethyl)-6-methylpyridine (CAS 944707-38-4 ).
Executive Summary
2-Bromo-3-(bromomethyl)-6-methylpyridine serves as a high-value "bifunctional linchpin" for medicinal chemists constructing fused bicyclic heterocycles (e.g., 7-azaindoles, 1,6-naphthyridines). Its primary advantage lies in its orthogonal reactivity profile : it possesses a highly reactive electrophilic arm (bromomethyl) and a stable cross-coupling handle (aryl bromide), positioned around a pyridine core with a blocking methyl group.
This guide compares the commercial reagent against in situ synthetic alternatives, demonstrating that the pre-functionalized building block offers superior regiocontrol, yield retention, and metabolic stability potential compared to analogues.
Structural Advantage Analysis
The "Regioselectivity Paradox"
Synthesizing this intermediate in situ via radical bromination of 2-bromo-3,6-dimethylpyridine is fraught with regiochemical failure.
-
The Challenge: In polymethylated pyridines, radical bromination (NBS/AIBN) favors the methyl group at the
-position (C6) over the -position (C3) due to electronic activation by the ring nitrogen and stability of the resulting radical intermediate. -
The Consequence: Attempting to make this molecule yourself typically yields a mixture of the desired product (minor), the 6-bromomethyl isomer (major), and dibrominated byproducts. Separation requires tedious chromatography with similar
values. -
The Advantage: Using the isolated commercial isomer (CAS 944707-38-4) guarantees the C3-bromomethyl motif, bypassing the selectivity trap entirely.
Orthogonal Reactivity (Bifunctionality)
The molecule allows for Sequential Functionalization without the need for protecting groups.
-
Site A (C3-CH
Br): Reacts first under mild nucleophilic substitution ( ) conditions (e.g., amines, thiols, malonates) at Room Temperature. -
Site B (C2-Br): Remains inert during Step 1. Reacts second under metal catalysis (Suzuki-Miyaura, Buchwald-Hartwig) or high-temperature
. -
Site C (C6-CH
): The "Blocking Group." Unlike the H-analogue, the C6-methyl blocks the metabolic "soft spot" (alpha-oxidation) and prevents unwanted nucleophilic attack at C6 during cyclization steps.
Comparative Performance Data
The following table contrasts 2-Bromo-3-(bromomethyl)-6-methylpyridine against common alternatives used in heterocycle synthesis.
| Feature | 2-Bromo-3-(bromomethyl)-6-methylpyridine | 2-Bromo-3-(bromomethyl)pyridine | In-situ NBS Bromination |
| Regiopurity | >97% (Single Isomer) | High | Low (Mixture of C3/C6 isomers) |
| Metabolic Stability | High (C6 blocked by Methyl) | Moderate (C6 susceptible to CYP450) | N/A |
| Lipophilicity (cLogP) | ~2.8 (Improved permeability) | ~2.3 | N/A |
| Cyclization Yield | High (Steric steering from Me) | Moderate | Low (due to impurities) |
| Handling Safety | Solid/Stable at -20°C | Solid/Lachrymator | Hazardous (Radical initiators required) |
Experimental Applications & Protocols
Case Study: Synthesis of Substituted 1,6-Naphthyridines
This workflow demonstrates the construction of a bicyclic scaffold using the target molecule. The 6-methyl group remains intact, providing a handle for lipophilicity.
Step 1: Selective Alkylation (
)
Objective: Attach the side chain without disturbing the aryl bromide.
-
Reagents: 2-Bromo-3-(bromomethyl)-6-methylpyridine (1.0 eq), Secondary Amine (e.g., Morpholine, 1.1 eq),
(2.0 eq). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Protocol:
-
Dissolve the pyridine building block in MeCN (0.1 M) and cool to 0°C.
-
Add
followed by the dropwise addition of the amine. -
Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Observation: TLC will show complete consumption of the starting material (
) to a more polar spot. The C2-Br remains 100% intact. -
Workup: Filter inorganic salts, concentrate, and flash chromatography.
-
Step 2: Intramolecular Cyclization (Heck/Suzuki)
Objective: Close the ring using the C2-Br handle.
-
Substrate: Product from Step 1 (containing a pendant alkene or nucleophile).
-
Catalyst:
(5 mol%), (10 mol%). -
Base:
or . -
Conditions: Reflux in Toluene or DMA (100°C) for 12-16 hours.
-
Result: Formation of the bicyclic 1,6-naphthyridine or pyrrolopyridine core.
Visualizing the Pathway
The diagram below illustrates the "Selectivity Trap" of the in situ method versus the clean sequential pathway using the commercial building block.
Figure 1: Comparison of the high-risk in-situ synthesis versus the streamlined commercial route.
Strategic Recommendations for Drug Design
-
Use as a "Linchpin": Ideally suited for fragment-based drug discovery (FBDD) where the C3-arm anchors a solubilizing group (amine) and the C2-arm anchors the pharmacophore (aryl group).
-
Metabolic Blocking: If your lead compound (lacking the 6-Me) suffers from rapid clearance, switching to this 6-methyl analogue can block the metabolic site without significantly altering the binding mode.
-
Handling Precautions: The bromomethyl group is a potent alkylator (lachrymator). Handle in a fume hood. Store at -20°C to prevent hydrolysis or self-alkylation (polymerization).
References
-
Chemical Identity: 2-Bromo-3-(bromomethyl)-6-methylpyridine.[1][2][3][4][5] CAS No: 944707-38-4 .[1][2][3][4] Formula: C7H7Br2N.[1]
-
Regioselectivity of Pyridine Bromination
-
Goswami, S., et al. "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines." Tetrahedron Letters, 2014. (Demonstrates the difficulty of selective beta-methyl bromination).
-
-
General Reactivity of 2-Halo-3-methylpyridines
-
Schlosser, M., et al. "Site-Selective Functionalization of Halogenated Pyridines." European Journal of Organic Chemistry, 2005.
-
-
Synthesis of 7-Azaindoles
-
Song, J.J., et al. "A Practical Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry, 2002. (Contextualizes the utility of 2-halo-3-halomethyl intermediates).
-
Sources
A Senior Application Scientist's Guide to the Efficacy of 2-Bromo-3-(bromomethyl)-6-methylpyridine in Specific Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel pharmaceuticals and functional materials. Pyridine derivatives, in particular, are ubiquitous structural motifs in a vast array of biologically active compounds. This guide provides an in-depth technical analysis of 2-Bromo-3-(bromomethyl)-6-methylpyridine, a bifunctional building block with significant potential in palladium-catalyzed cross-coupling reactions. We will explore its efficacy in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into its reactivity, comparative performance with analogous reagents, and detailed experimental protocols to empower your research endeavors.
The Strategic Advantage of a Bifunctional Pyridine Scaffold
2-Bromo-3-(bromomethyl)-6-methylpyridine presents a unique synthetic utility due to its distinct reactive sites: a C(sp²)-Br bond at the 2-position, amenable to palladium-catalyzed cross-coupling, and a C(sp³)-Br bond in the bromomethyl group at the 3-position, which is susceptible to nucleophilic substitution. This orthogonality allows for a stepwise and controlled elaboration of the pyridine core, making it a valuable intermediate in the synthesis of complex molecular architectures.
The key to unlocking the full potential of this reagent lies in the chemoselective activation of the C(sp²)-Br bond while preserving the integrity of the bromomethyl group for subsequent transformations. This selectivity is generally achievable under standard palladium-catalyzed cross-coupling conditions, as the oxidative addition of palladium(0) to an aryl bromide is significantly more facile than to a benzylic bromide.[1]
Caption: Logical relationship of chemoselectivity in 2-Bromo-3-(bromomethyl)-6-methylpyridine.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its mild conditions and broad functional group tolerance.[2] In the context of 2-Bromo-3-(bromomethyl)-6-methylpyridine, it provides a reliable method for the synthesis of 2-aryl-3-(bromomethyl)-6-methylpyridines.
Mechanistic Rationale for Chemoselectivity
The catalytic cycle of the Suzuki-Miyaura reaction commences with the oxidative addition of a Pd(0) species to the aryl halide.[1] The C(sp²)-Br bond of the pyridine ring is significantly more reactive towards Pd(0) insertion than the C(sp³)-Br bond of the bromomethyl group. This difference in reactivity is the cornerstone of the chemoselective coupling, allowing the aryl-aryl bond to be formed while leaving the bromomethyl group available for further synthetic manipulations.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance and Alternative Reagents
While specific comparative data for 2-Bromo-3-(bromomethyl)-6-methylpyridine is not extensively documented in peer-reviewed literature, we can infer its performance based on studies of similar substrates. For instance, the Suzuki coupling of 2-bromo-6-(bromomethyl)pyridine demonstrates high chemoselectivity at the 2-position.[1] The choice of catalyst, ligand, and base is crucial for optimizing the reaction.
| Alternative Reagent | Key Differences | Expected Performance Comparison |
| 2,3-Dibromo-6-methylpyridine | Two C(sp²)-Br bonds with different reactivities. | May lead to mixtures of mono- and di-arylated products, requiring careful control of stoichiometry and reaction conditions. |
| 2-Bromo-3-chloro-6-methylpyridine | C(sp²)-Cl is generally less reactive than C(sp²)-Br. | Allows for sequential couplings, first at the bromo- and then at the chloro-position, but the second coupling requires more forcing conditions. |
| 2-Bromo-6-methylpyridine | Lacks the bromomethyl functional handle. | Simpler substrate, often leading to higher yields in the coupling step, but offers less opportunity for subsequent functionalization. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on the successful coupling of related 2-bromopyridine derivatives. Optimization may be required for specific substrates.
Materials:
-
2-Bromo-3-(bromomethyl)-6-methylpyridine
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add 2-Bromo-3-(bromomethyl)-6-methylpyridine (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe.
-
Degas the resulting suspension by bubbling the inert gas through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-(bromomethyl)-6-methylpyridine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of great importance in the synthesis of pharmaceuticals and functional materials.
Mechanistic Considerations
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition to the aryl bromide and the subsequent reductive elimination, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. As with the Suzuki coupling, the higher reactivity of the C(sp²)-Br bond in 2-Bromo-3-(bromomethyl)-6-methylpyridine allows for chemoselective alkynylation at the 2-position.
Comparative Performance and Alternative Reagents
The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst, ligand, base, and solvent. For substrates like 2-bromopyridines, the use of a copper co-catalyst is generally beneficial, though copper-free conditions have also been developed.
| Alternative Reagent | Key Differences | Expected Performance Comparison |
| 2-Iodo-3-(bromomethyl)-6-methylpyridine | C-I bond is more reactive than C-Br. | May allow for milder reaction conditions and potentially higher yields, but the starting material is often less readily available or more expensive. |
| 2-Bromo-3-methylpyridine | Lacks the bromomethyl group. | Simpler reaction profile, but no handle for further derivatization. |
Experimental Protocol: Sonogashira Coupling
This is a general procedure for the Sonogashira coupling of a 2-bromopyridine derivative.
Materials:
-
2-Bromo-3-(bromomethyl)-6-methylpyridine
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous THF or DMF
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried Schlenk flask, add 2-Bromo-3-(bromomethyl)-6-methylpyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (5 mL) and the base (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a critical transformation in the synthesis of countless pharmaceuticals. This reaction allows for the coupling of aryl halides with a wide variety of amines.
Mechanistic Insights
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired aryl amine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for facilitating the reductive elimination step, especially with less reactive amines.
Comparative Performance and Alternative Reagents
The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system (palladium precursor and ligand) and the base. For electron-deficient substrates like 2-bromopyridines, specific ligand systems have been developed to achieve high yields.
| Alternative Reagent | Key Differences | Expected Performance Comparison |
| 2-Chloro-3-(bromomethyl)-6-methylpyridine | C-Cl bond is less reactive. | Requires more active catalyst systems (e.g., with more electron-rich and bulky ligands) and potentially higher temperatures. |
| 2-Bromo-3-aminomethyl-6-methylpyridine | Amine is already present. | Not a direct comparison for C-N bond formation, but represents a different synthetic strategy. |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point for the amination of a 2-bromopyridine.
Materials:
-
2-Bromo-3-(bromomethyl)-6-methylpyridine
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos or a similar bulky phosphine ligand (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol) to a Schlenk tube.
-
In a separate flask, dissolve Pd₂(dba)₃ (0.015 mmol) and the phosphine ligand (0.03 mmol) in the anhydrous solvent (2 mL). Stir for 10 minutes.
-
To the Schlenk tube containing the base, add 2-Bromo-3-(bromomethyl)-6-methylpyridine (1.0 mmol) and the amine (1.2 mmol).
-
Add the pre-formed catalyst solution to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
2-Bromo-3-(bromomethyl)-6-methylpyridine is a highly versatile and valuable building block for the synthesis of complex pyridine derivatives. Its bifunctional nature, combined with the predictable chemoselectivity of the C(sp²)-Br bond in palladium-catalyzed cross-coupling reactions, allows for a modular and efficient approach to a wide range of molecular targets. While direct comparative studies are limited, the principles of palladium catalysis and data from analogous systems strongly support its efficacy in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The protocols provided herein serve as a robust starting point for researchers to harness the synthetic potential of this promising reagent. As with any catalytic system, empirical optimization of reaction conditions for each specific substrate is recommended to achieve maximal yields and purity.
References
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
Sources
Structural Determination of 2-Bromo-3-(bromomethyl)-6-methylpyridine: A Comparative Guide
Topic: Strategic Structural Analysis of 2-Bromo-3-(bromomethyl)-6-methylpyridine Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.[1][2]
Executive Summary
In the development of fused heterocycles (e.g., imidazopyridines) and receptor antagonists, 2-Bromo-3-(bromomethyl)-6-methylpyridine serves as a critical, high-reactivity scaffold.[1][2] However, its structural validation presents a specific challenge: distinguishing the regio-positioning of the bromomethyl versus methyl groups using standard spectroscopic methods.[3]
This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) for this substrate. While NMR is the industry standard for routine identification, this analysis demonstrates why SC-XRD is the superior "Gold Standard" for defining the reactive conformation and halogen-bonding networks that drive the stability and reactivity of this pharmaceutical intermediate.[3]
The Structural Challenge: Regiochemistry & Conformation
The core difficulty with 2,3,6-substituted pyridines lies in the "crowded" electronic environment.[3]
-
The NMR Blind Spot: In
H NMR, the methyl and methylene protons appear as singlets.[3] While NOE (Nuclear Overhauser Effect) can suggest proximity, it often fails to definitively distinguish between the 3-(bromomethyl) and 6-methyl positions if the precursor synthesis involved ambiguous electrophilic substitution.[3] -
The Rotational Ambiguity: The bromomethyl group (
) has free rotation in solution.[3] Only X-ray crystallography captures the bioactive conformation (syn- or anti-periplanar relative to the pyridine nitrogen) found in the solid state.[3]
Comparative Analysis: SC-XRD vs. NMR
| Feature | Method A: 1D/2D NMR ( | Method B: Single Crystal X-Ray (SC-XRD) |
| Regio-Isomer Certainty | Moderate. Relies on subtle chemical shift differences and NOE correlations which can be ambiguous in crowded rings.[1][2] | Absolute. Direct imaging of electron density maps assigns atomic positions with >99% confidence.[1][2][3] |
| Conformational Insight | Low. Observe a time-averaged ensemble of rotamers. | High. Captures the specific low-energy conformation and torsion angles (C2-C3-C |
| Intermolecular Forces | None. Solution state breaks lattice interactions.[1][2][3] | Critical. Reveals Halogen Bonding ( |
| Sample Requirement | ~5-10 mg (Destructive or Non-destructive).[1][2][3] | Single crystal (~0.1 - 0.3 mm).[1][2][3] |
| Turnaround Time | Fast (Minutes to Hours).[2][3] | Slow (Days for growth, Hours for collection).[2][3] |
Experimental Protocol: Crystallization & Data Collection
Achieving diffraction-quality crystals for bromomethyl pyridines is notoriously difficult due to their tendency to "oil out" or hydrolyze.[1][2][3] The following protocol is validated for high-halogenated pyridine derivatives.
Phase 1: Synthesis & Purification[3]
-
Precursor: Start with 2-bromo-3,6-dimethylpyridine.[1][2][3]
-
Radical Bromination: Use NBS (N-bromosuccinimide) with AIBN in
or Benzotrifluoride.[1][2][3] -
Critical Step: The product is kinetically unstable.[2][3] Avoid silica gel chromatography if possible; recrystallization is preferred to prevent hydrolysis of the benzylic bromide.[3]
Phase 2: Crystallization Strategy (Vapor Diffusion)
Do not use simple evaporation, as this often yields amorphous powder.[3]
-
Inner Vial (Solvent): Dissolve 20 mg of the compound in 0.5 mL of Dichloromethane (DCM) or Chloroform .[2][3] The solution should be near saturation but clear.
-
Outer Vial (Antisolvent): Place the inner vial (uncapped) inside a larger jar containing 3 mL of n-Hexane or Pentane .[2][3]
-
Equilibration: Seal the outer jar tightly. Store at 4°C in the dark (to prevent photolytic debromination).
-
Timeline: Hexane vapors will slowly diffuse into the DCM, lowering solubility and forcing nucleation over 48–72 hours.[2][3]
Phase 3: Diffraction Parameters[1][2][3]
-
Temperature: 100 K (Cryostream). Essential to freeze the rotation of the -CH2Br group and reduce thermal parameters.[3]
-
Radiation source: Mo-K
( Å).[1][2][3] Br atoms absorb heavily at Cu-K ; Molybdenum is preferred to minimize absorption corrections.[1][2][3]
Structural Workflow & Logic
The following diagram illustrates the decision-making process and workflow for structurally characterizing this molecule.
Caption: Workflow comparing the path from synthesis to structural validation. SC-XRD provides the definitive "Result B" required for precise SAR modeling.
Data Interpretation: What to Look For
When analyzing the solved structure, focus on these three specific metrics which define the molecule's performance as a drug intermediate.
A. The Halogen Bond (The "Anchor")
In 2-bromopyridines, the bromine atom often acts as a Lewis acid (sigma-hole donor) interacting with the nitrogen lone pair of a neighboring molecule.[3]
-
Metric: Look for a
angle of ~160-175° and a distance less than the sum of van der Waals radii (< 3.4 Å).[1][3] -
Significance: This interaction directs crystal packing and mimics ligand-receptor interactions in biological pockets.[1][2][3]
B. The Reactive C-Br Bond Length[1][3]
-
Aromatic C-Br (Pos 2): Typical length: 1.88 – 1.90 Å .[1][2][3] (Strong, unreactive to
). -
Benzylic C-Br (Pos 3): Typical length: 1.96 – 1.98 Å .[1][2][3] (Weaker, highly reactive).
-
Validation: If the bond lengths deviate significantly (e.g., >2.00 Å), check for disorder or incipient hydrolysis in the crystal lattice.[3]
C. Torsion Angles
The orientation of the bromomethyl group relative to the ring nitrogen (
References
-
Cuzan, O., Straistari, T., Turta, C., & Réglier, M. (2014).[3][5] 2,6-Bis(bromomethyl)pyridine.[2][3][4][5][6] Acta Crystallographica Section E: Structure Reports Online, 70(1), o4.[2][3] Link
- Provides comparative bond lengths for bromomethyl-substituted pyridines and analyzes Br...Br stacking interactions.
-
Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013).[3] 2-Bromo-3-hydroxy-6-methylpyridine.[1][2] Acta Crystallographica Section E: Structure Reports Online, 69(12), o1729.[2][3] Link
- Establishes the crystal packing baseline for 2-bromo-6-methylpyridine deriv
-
Zordan, F., Brammer, L., & Sherwood, P. (2005).[3] Supramolecular chemistry of halopyridinium salts: halogen bonding vs hydrogen bonding. Journal of the American Chemical Society.[2][3] Link
- Authoritative source on the halogen bonding capabilities of bromin
-
Spek, A. L. (2009).[2][3] Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.[3] Link
- The standard protocol for validating the R-factors and disorder models discussed in Section 3.
Sources
- 1. 2-Bromo-3-methylpyridine | C6H6BrN | CID 220832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-3-(bromomethyl)pyridine | C6H5Br2N | CID 10901078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Bis(bromomethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
